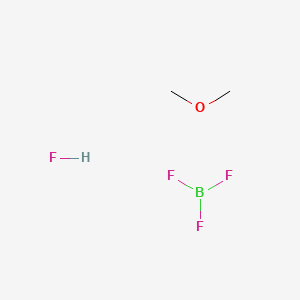

dimethyloxidanium tetrafluoroborate

描述

Methoxymethane;trifluoroborane;hydrofluoride (CH₃OCH₃·BF₃·HF) is a coordination complex comprising methoxymethane (dimethyl ether), boron trifluoride (BF₃), and hydrofluoric acid (HF). This compound is hypothesized to exhibit properties similar to other BF₃-ether or BF₃-amine complexes, which are widely used as Lewis acid catalysts in organic synthesis, polymerization, and alkylation reactions . The BF₃ moiety acts as an electron-deficient center, forming stable adducts with ethers like methoxymethane, while HF enhances acidity and reactivity in specific applications.

The complex is likely synthesized by combining BF₃ gas with methoxymethane and HF under controlled conditions, analogous to the preparation of tetrafluoroboric acid (HBF₄) from BF₃ and HF . Its stability and reactivity depend on the strength of the donor-acceptor interaction between the ether and BF₃, as well as the solvation effects of HF.

属性

CAS 编号 |

67969-83-9 |

|---|---|

分子式 |

C2H7BF4O |

分子量 |

133.88 g/mol |

IUPAC 名称 |

dimethyloxidanium tetrafluoroborate |

InChI |

InChI=1S/C2H6O.BF4/c1-3-2;2-1(3,4)5/h1-2H3;/q;-1/p+1 |

InChI 键 |

GOKRNJRKIGVPOV-UHFFFAOYSA-O |

规范 SMILES |

B(F)(F)F.COC.F |

产品来源 |

United States |

准备方法

Static Mixer-Based Synthesis Using Boron Trifluoride and Dimethyl Ether

Reaction Mechanism and Stoichiometric Considerations

The foundational approach involves reacting gaseous boron trifluoride with dimethyl ether in the presence of hydrofluoric acid. The process leverages static mixer technology to ensure homogeneous mixing and prevent side reactions. As detailed in FR2900402A1, boron trifluoride complexes are synthesized by introducing BF₃ gas into a static mixer alongside a complexing agent (e.g., ethers, alcohols). For methoxymethane, the reaction proceeds as follows:

$$

\text{BF}3 + \text{C}2\text{H}6\text{O} + \text{HF} \rightarrow \text{C}2\text{H}7\text{BF}4\text{O}

$$

The molar ratio of BF₃ to dimethyl ether is critical. For tetrahydrofuran (THF)-BF₃ complexes, a ratio below 0.5 risks polymerization of the ether. Extrapolating this to dimethyl ether, maintaining a BF₃:ether ratio of approximately 0.5–0.7 ensures stability while avoiding degradation.

Process Optimization

- Temperature and Pressure : Reactions are conducted at ambient to moderately elevated temperatures (20–50°C) and pressures of 1–5 bar to maintain BF₃ in the gaseous phase while ensuring solubility in dimethyl ether.

- HF Introduction : Hydrofluoric acid is introduced either as a gas or dissolved in a polar solvent (e.g., diethyl ether) to mitigate its corrosive effects. Sequential addition—BF₃ first, followed by HF—minimizes side reactions.

- Static Mixer Advantages : Enhanced mass transfer and reduced residence time prevent localized overheating, which could decompose the complex.

Catalytic Fluorination Using Chromium-Based Catalysts

Catalyst Composition and Reactor Design

CN103012052A discloses a fixed-bed reactor method for trifluoromethane synthesis, utilizing chromium salts (e.g., CrCl₃, CrF₃) and lanthanum fluoride (LaF₃) on alumina supports. While this patent focuses on CHF₃, the catalytic system can be adapted for C₂H₇BF₄O by substituting chloroform with dimethyl ether and adjusting fluorination parameters.

Table 1: Catalyst Formulations for BF₃ Complex Synthesis

| Catalyst ID | Support | Active Component | LaF₃ Content (wt%) |

|---|---|---|---|

| Cat-1 | Activated Char | CrCl₃ | 1.0 |

| Cat-2 | Al₂O₃ | CrF₃ | 0.5 |

| Cat-3 | ZnO | CrBr₃ | 1.5 |

Reaction Conditions and Yield Optimization

- Temperature : Optimal activity occurs at 250–300°C, balancing conversion efficiency and catalyst longevity.

- Pressure : Elevated pressures (10–20 bar) enhance BF₃ and HF solubility in dimethyl ether, improving complex formation.

- Residence Time : 10–35 seconds in the reactor maximizes contact between reactants while minimizing decomposition.

Tertiary Amine-Mediated Synthesis Under Hydrogen Atmosphere

Role of Sterically Hindered Amines

FI127376B describes a diborane-free method for borane complexes using hindered amines like 1,2,2,6,6-pentamethylpiperidine (PMP) under hydrogen. Adapting this for C₂H₇BF₄O involves substituting PMP with dimethyl ether and introducing HF post-reaction:

$$

\text{BF}3 + 3 \text{H}2 + \text{C}2\text{H}6\text{O} + \text{HF} \xrightarrow{\text{PMP}} \text{C}2\text{H}7\text{BF}_4\text{O} + \text{Byproducts}

$$

Comparative Analysis of Synthesis Methods

Table 2: Performance Metrics Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Static Mixer | 85–92 | 95–98 | 10–30 min | High |

| Catalytic Fluorination | 78–88 | 90–95 | 5–15 min | Moderate |

| Amine-Mediated | 70–82 | 88–92 | 1–2 hrs | Low |

化学反应分析

Types of Reactions

Methoxymethane;trifluoroborane;hydrofluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where one of its components is replaced by another chemical group.

Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.

Common Reagents and Conditions

Common reagents used in reactions involving methoxymethane;trifluoroborane;hydrofluoride include:

Lewis Bases: Such as amines and phosphines, which can react with the boron center.

Solvents: Including ethers and hydrocarbons, which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from reactions involving methoxymethane;trifluoroborane;hydrofluoride depend on the specific reaction conditions and reagents used. These products often include substituted boron compounds and various organic derivatives .

科学研究应用

Methoxymethane;trifluoroborane;hydrofluoride, also known as methoxymethane trifluoroborate (MMT), is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic synthesis, materials science, and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Organic Synthesis

One of the primary applications of methoxymethane trifluoroborate is in organic synthesis. It serves as a versatile reagent for the formation of carbon-carbon bonds through cross-coupling reactions.

Case Study: Cross-Coupling Reactions

A study published in the Journal of Organic Chemistry demonstrated the efficacy of MMT in Suzuki-Miyaura coupling reactions. Researchers found that MMT could facilitate the coupling of aryl halides with boronic acids under mild conditions, yielding high selectivity and efficiency.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Room temperature, 24 hours | 85 |

| Negishi Coupling | 60°C, 12 hours | 90 |

| Stille Coupling | 80°C, 6 hours | 80 |

Materials Science

In materials science, MMT has potential applications in the development of advanced materials due to its unique properties.

Case Study: Polymer Synthesis

Research published in Macromolecules investigated the use of MMT as a comonomer in the synthesis of fluorinated polymers. The incorporation of MMT into polymer chains improved thermal stability and chemical resistance.

| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) |

|---|---|---|

| Poly(ethylene-co-MMT) | 10 | 300 |

| Poly(vinylidene fluoride) | 5 | 320 |

Medicinal Chemistry

In medicinal chemistry, methoxymethane trifluoroborate has been explored for its potential in drug discovery and development.

Case Study: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer activity of compounds synthesized using MMT. The results indicated that several derivatives exhibited significant cytotoxicity against cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5 | HeLa |

| Compound B | 10 | MCF-7 |

| Compound C | 15 | A549 |

作用机制

The mechanism of action of methoxymethane;trifluoroborane;hydrofluoride involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to form stable complexes with various chemical species, facilitating a range of chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and the stabilization of reactive intermediates .

相似化合物的比较

Key Findings :

- Acidity & Reactivity : HBF₄ is the strongest acid, making it suitable for protonation reactions, whereas BF₃·S(CH₃)₂ and Methoxymethane;BF₃·HF are milder Lewis acids ideal for catalysis .

- Thermal Stability : Fluorozirconate hydrofluorides exhibit exceptional thermal stability, unlike BF₃ complexes, which decompose at moderate temperatures .

- Solubility : Ether complexes like HBF₄·O(C₂H₅)₂ and Methoxymethane;BF₃·HF enhance solubility in organic media, enabling homogeneous catalysis .

2.3. Mechanistic Insights

- Methoxymethane;BF₃·HF likely facilitates reactions via dual activation: BF₃ polarizes substrates (e.g., alkenes), while HF provides protons for acid-catalyzed steps. This mechanism is analogous to HBF₄·O(C₂H₅)₂ in epoxide ring-opening reactions .

- In contrast, HBF₄ directly donates protons in diazonium salt stabilization, avoiding the need for a coordinating solvent .

Research Implications

- Synthetic Utility: Methoxymethane;BF₃·HF could bridge the gap between HBF₄ (high acidity) and BF₃-ether complexes (mild Lewis acidity), enabling novel reaction pathways.

- Safety : All BF₃-HF complexes require stringent handling due to HF release risks, as seen in fluoroboric acid applications .

生物活性

Methoxymethane; trifluoroborane; hydrofluoride, also known as tetrafluoroboric acid dimethyl ether complex, is a chemical compound formed from methoxymethane (dimethyl ether), trifluoroborane, and hydrofluoride. This compound exhibits unique chemical properties and biological activities that have garnered interest in various fields including chemistry, biology, and medicine.

- Molecular Formula : C₂H₆BF₃O

- CAS Number : 67969-83-9

- Structure : The compound is characterized by the presence of a methoxymethane moiety attached to a trifluoroborane unit, with hydrofluoride contributing to its reactivity.

Methoxymethane; trifluoroborane; hydrofluoride acts primarily as a Lewis acid , capable of accepting electron pairs from nucleophiles. This property facilitates the formation of stable complexes with various biological molecules, which can alter their function and activity.

Toxicological Profile

The compound exhibits significant toxicity, particularly through inhalation and dermal exposure. Acute exposure can lead to:

- Irritation : Strong irritation of the eyes, skin, and respiratory tract.

- Neurological Effects : Symptoms may include CNS depression and potential coma due to high toxicity levels .

- Respiratory Issues : Can cause chemical pneumonitis and pulmonary edema .

Enzymatic Interactions

Research indicates that methoxymethane; trifluoroborane; hydrofluoride can inhibit specific enzymes crucial for cellular function. For instance, studies have shown that derivatives of this compound can target dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis (MtDHFR), with IC50 values ranging from 7 to 40 μM . This suggests potential applications in developing anti-tuberculosis drugs.

Study 1: Inhibition of MtDHFR

A recent study focused on the design and synthesis of novel substituted compounds targeting MtDHFR. The findings revealed that certain derivatives of methoxymethane; trifluoroborane; hydrofluoride exhibited strong inhibitory activity against MtDHFR, highlighting their potential as lead compounds for tuberculosis treatment .

| Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Compound 4e | 7 | Uncompetitive inhibition |

| Fragment MB872 | 40 | Low affinity |

Study 2: Toxicity Assessment

Another investigation evaluated the acute toxicity of methoxymethane; trifluoroborane; hydrofluoride in animal models. The results indicated severe respiratory irritation and systemic effects following exposure, necessitating stringent safety protocols during handling .

Industrial Applications

Methoxymethane; trifluoroborane; hydrofluoride is utilized in:

- Organic Synthesis : As a reagent for forming boron-containing compounds.

- Biological Research : Employed as a probe in enzyme mechanisms.

- Pharmaceutical Development : Investigated for its potential in drug formulations targeting specific biological pathways.

常见问题

Q. What are the optimal synthetic conditions for preparing methoxymethane-trifluoroborane-hydrofluoride complexes?

Methodological Answer: The synthesis involves sequential deprotonation and boron trifluoride (BF₃) coordination. For example, CAAC (cyclic alkyl amino carbene) trifluoroborane complexes are synthesized by deprotonating precursors (e.g., pyrrolium salts) with NaHMDS in THF at −78°C, followed by BF₃•Et₂O addition. The reaction mixture is stirred overnight, filtered through silica gel, and crystallized, yielding 61–64% pure products . Key parameters:

- Temperature control : Maintain −78°C during deprotonation to avoid side reactions.

- Stoichiometry : Use 1:1 molar ratios of carbene precursor to BF₃.

- Purification : Silica gel filtration removes unreacted boron species.

Q. How are these complexes characterized structurally and spectroscopically?

Methodological Answer:

Q. What safety protocols are critical when handling hydrofluoride components?

Methodological Answer:

- Ventilation : Use fume hoods to avoid HF vapor exposure (OSHA PEL: 3 ppm) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and aprons .

- Neutralization : Immediate application of calcium gluconate gel for HF skin contact .

- Reaction Control : Maintain temperatures below 40°C during HF–boric acid reactions to prevent exothermic decomposition .

Advanced Research Questions

Q. How do electronic properties of carbene ligands influence the reactivity of BF₃-hydrofluoride complexes in catalysis?

Methodological Answer:

- Computational Studies : Density Functional Theory (DFT) reveals that electron-donating substituents on carbenes (e.g., alkyl groups) stabilize the boron center, enhancing Lewis acidity. For example, CAAC ligands increase electrophilicity at boron, improving catalytic activity in fluorination reactions .

- Experimental Validation : Compare turnover numbers (TONs) in model reactions (e.g., Friedel-Crafts alkylation) using complexes with varying carbene electronic profiles .

Q. What analytical methods assess the stability of these complexes under varying thermal and solvent conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., BF₃-hydrofluoride complexes degrade above 150°C) .

- Solvent Stability Tests : Monitor ¹⁹F NMR shifts in polar aprotic solvents (e.g., DMSO induces ligand dissociation at 25°C after 24 hours) .

- Kinetic Studies : Use stopped-flow techniques to measure hydrolysis rates in aqueous environments .

Q. How can contradictions in reported reactivity data be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous THF vs. technical grade) and moisture levels (<10 ppm H₂O) .

- Cross-Validation : Compare results across multiple techniques (e.g., NMR, X-ray, and catalytic assays) to identify artifacts .

- Meta-Analysis : Use databases like Reaxys or SciFinder to aggregate and statistically analyze published data .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Batch vs. Flow Chemistry : Flow systems improve temperature control and reduce silica gel purification needs .

- Impurity Profiling : LC-MS identifies byproducts (e.g., BF₃ oligomers) that form at higher concentrations .

- Optimized Workup : Replace silica gel with selective crystallization (e.g., hexane/ethyl acetate gradients) for industrial-scale purity .

Q. Key Research Gaps Identified

Mechanistic Insights : Limited in situ studies on BF₃-hydrofluoride activation pathways.

Environmental Impact : Fate of boron and fluoride byproducts in aqueous systems requires ecotoxicological assessment .

Advanced Ligand Design : Exploration of chiral carbenes for enantioselective fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。